

Established Pharmacological Mechanisms of Quinidine

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Compound Focus: Quinoxidine

CAS No.: 10103-89-6

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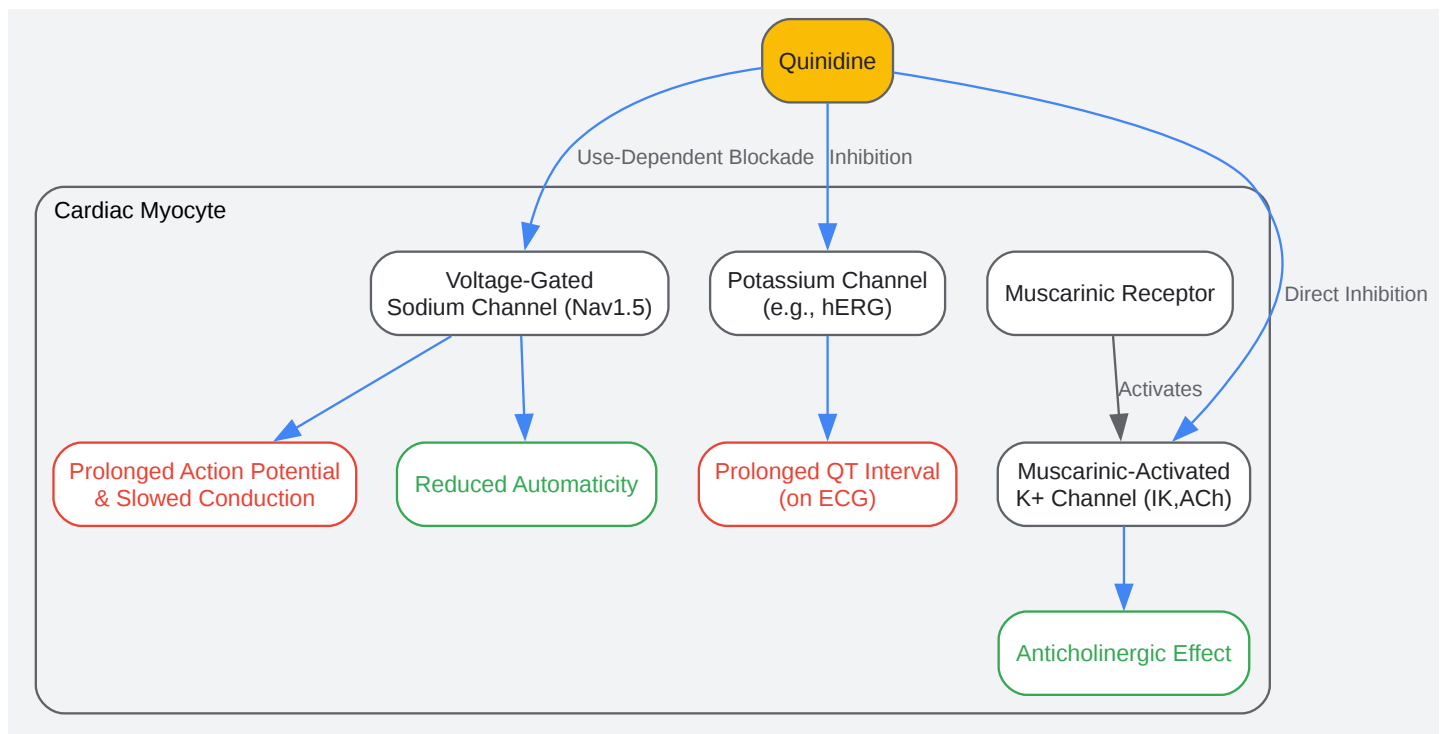
Quinidine is a class Ia antiarrhythmic agent originally derived from the bark of the Cinchona tree [1] [2]. Its primary mechanisms involve the modulation of ion channels in excitable cells, particularly cardiac cells. The table below summarizes its key molecular targets and effects.

Table: Key Molecular Targets and Pharmacological Effects of Quinidine

Molecular Target	Physiological Effect	Therapeutic Consequence	Supporting Evidence
Voltage-gated Sodium Channel (Na_v1.5) [3] [4]	Blocks fast inward sodium current (I _{Na}); slows depolarization (phase 0) and reduces action potential amplitude [3] [2].	Suppresses abnormal cardiac electrical activity; stabilizes heart rhythm.	Cryo-EM structure (PDB: 6LQA) confirms pore blockade [4].
Voltage-gated Potassium Channels (e.g., hERG/K_v11.1) [3] [2]	Inhibits the rapid delayed rectifier potassium current (I _{Kr}); prolongs cardiac repolarization.	Prolongs action potential duration and QT interval; linked to proarrhythmic risk (Torsades de Pointes) [3].	Clinical observation of QT prolongation [1] [3].
Muscarinic Receptor-Activated	Directly inhibits the K ⁺ channel current activated by	Contributes to anticholinergic effects in	Patch-clamp studies in guinea

Molecular Target	Physiological Effect	Therapeutic Consequence	Supporting Evidence
K⁺ Channel (I_{K,ACh}) [5]	acetylcholine in atrial cells.	the heart [5].	pig atrial cells [5].
Parasite Metabolic Processes [1] [6]	Interferes with the malaria parasite's ability to metabolize hemoglobin.	Effective treatment for severe <i>Plasmodium falciparum</i> malaria [1].	Clinical use and guidelines [1].

The following diagram illustrates the core signaling pathways and molecular interactions of Quinidine in a cardiac cell, integrating the mechanisms described in the table.



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Diagram 1. Mechanism of action of Quinidine in cardiac myocytes. Quinidine (yellow) primarily blocks voltage-gated sodium (Na_v1.5) and potassium (hERG) channels, leading to its electrophysiological effects. It

also directly inhibits acetylcholine-activated potassium channels, contributing to anticholinergic effects. Green outcomes are therapeutic, while red ones are associated with side effects.

Experimental Protocols for Key Studies

To support the findings summarized above, here are methodologies from foundational studies on Quinidine's mechanisms.

Table: Key Experimental Methodologies for Investigating Quinidine's Action

Study Focus	Experimental System	Core Protocol Summary	Key Measurements
Structural Basis of Na_v1.5 Blockade [4]	Full-length human Na _v 1.5 protein.	Protein purified and incubated with Quinidine. Cryo-EM grids prepared, data collected, and 3D reconstruction performed at 3.3 Å resolution.	Quinidine pose within the pore domain; conformational changes in the channel.
Inhibition of I_{K,ACh} [5]	Single atrial cells from guinea pigs.	Tight-seal whole-cell patch-clamp recording. Pipette solution contained GTP or GTP-γ-S. Acetylcholine (ACh) and Quinidine applied via bath perfusion.	ACh-induced K ⁺ current amplitude before and after Quinidine application; concentration-response curves.

Antibacterial Activity Assessment

Based on the search results, there is **no evidence** to support that Quinidine (or a compound called "**Quinoxidine**") has significant or clinically relevant antibacterial properties.

- The **World Health Organization's (WHO) 2025 report** on antibacterial agents in clinical and preclinical development was reviewed [7]. This comprehensive analysis of the global antibacterial pipeline does not list Quinidine or **Quinoxidine** among the traditional or non-traditional antibacterial candidates under development.

- The extensive pharmacological reviews of Quinidine describe its antiarrhythmic, antimalarial, and neurological applications (e.g., pseudobulbar affect), but none mention antibacterial uses [1] [3] [8].

Conclusion

In summary, "**Quinoxidine**" is not identified as a recognized antibacterial compound in the current scientific landscape. In contrast, **Quinidine** is a multi-target agent whose mechanisms are well-established in cardiology and malaria treatment. Its primary actions involve blocking cardiac sodium and potassium channels, with its structural interaction with the human $Na_v1.5$ channel being elucidated at near-atomic resolution.

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